![molecular formula C21H25N5O3 B5565058 4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5565058.png)
4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound has shown potential in the treatment of various diseases, including cancer and neurological disorders.
Scientific Research Applications
Chemical Synthesis and Heterocyclic Compound Formation
The compound 4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine is closely related to various heterocyclic compounds synthesized for potential therapeutic uses. One study detailed the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, aiming to explore their analgesic and anti-inflammatory properties. These synthesized compounds include a variety of heterocyclic structures such as benzodifuranyls, triazines, oxadiazepines, and thiazolopyrimidines, indicating the versatility of similar compounds in medicinal chemistry (Abu‐Hashem et al., 2020).
Receptor Antagonism for Therapeutic Targets
Another area of application involves the design and synthesis of ligands for receptor antagonism, such as 5-HT7 receptor antagonists. A series of piperazin-1-yl substituted unfused heterobiaryls, resembling the structural framework of the given compound, were synthesized to study their binding affinity towards 5-HT7 receptors. These compounds aim to uncover the structural features affecting the receptor binding and could lead to the development of new therapeutic agents for neurological disorders (Strekowski et al., 2016).
Pharmacokinetics and Drug Metabolism
Understanding the metabolism and pharmacokinetics of compounds with similar structures is crucial for drug development. A detailed study on the disposition of a dipeptidyl peptidase IV inhibitor in rats, dogs, and humans highlighted the metabolic pathways, including hydroxylation and amide hydrolysis, which are relevant for designing compounds with improved pharmacological profiles (Sharma et al., 2012).
Anti-Fatigue and Pharmacological Effects
Benzamide derivatives, including compounds with structural similarities to 4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine, have been synthesized and studied for their potential anti-fatigue effects. These compounds were evaluated in animal models, showing enhanced swimming capacity, which suggests possible applications in treating fatigue-related conditions (Wu et al., 2014).
properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c27-20(16-4-5-17-18(14-16)29-15-28-17)25-12-10-24(11-13-25)19-6-7-22-21(23-19)26-8-2-1-3-9-26/h4-7,14H,1-3,8-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSJWJOHTPPTGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d][1,3]dioxol-5-yl(4-(2-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.